

A Technical Guide to Hexadecatetraenoic Acidd5 for Advanced Research

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Compound of Interest		
Compound Name:	Hexadecatetraenoic acid-d5	
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This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercially available deuterated polyunsaturated fatty acid, **Hexadecatetraenoic acid-d5**. This document outlines its primary commercial source, key technical specifications, detailed experimental protocols for its application as an internal standard, and relevant biological pathways.

Commercial Availability and Specifications

Hexadecatetraenoic acid-d5 is a specialized, isotopically labeled polyunsaturated fatty acid intended for use in mass spectrometry-based quantitative analysis. Currently, the primary commercial supplier identified is Cayman Chemical.

Table 1: Commercial Source and Technical Data for 4(Z),7(Z),10(Z),13(Z)-**Hexadecatetraenoic**Acid-d5



Parameter	Data	Reference
Product Name	4(Z),7(Z),10(Z),13(Z)- Hexadecatetraenoic Acid-d5	[1]
Supplier	Cayman Chemical	[1]
Synonym	FA 16:4-d5	[1]
CAS Number	2408811-79-8	[1]
Molecular Formula	C16H19D5O2	[1]
Formula Weight	253.4	[1]
Purity	≥99% deuterated forms (d1-d5)	[1]
Formulation	A solution in ethanol	[1]
Storage	-20°C	
Stability	≥ 2 years	_
Intended Use	Internal standard for the quantification of 4(Z),7(Z),10(Z),13(Z)-hexadecatetraenoic acid by GC- or LC-mass spectrometry.	[1]

Experimental Protocols: Quantification of Fatty Acids Using Hexadecatetraenoic Acid-d5 as an Internal Standard

Hexadecatetraenoic acid-d5 serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. The following are detailed methodologies for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol



This protocol outlines the extraction and derivatization of total fatty acids from biological samples for GC-MS analysis.

2.1.1 Materials and Reagents

- Biological sample (e.g., plasma, tissue homogenate, cell lysate)
- Hexadecatetraenoic acid-d5 in ethanol (internal standard)
- Methanol
- Isooctane
- 1N Potassium Hydroxide (KOH)
- 1N Hydrochloric Acid (HCl)
- Pentafluorobenzyl (PFB) bromide
- Diisopropylethylamine (DIPEA)
- Acetonitrile
- Nitrogen gas for drying

2.1.2 Sample Preparation and Extraction

- To a known quantity of the biological sample, add a precise amount of the
 Hexadecatetraenoic acid-d5 solution. The amount should be chosen to be within the linear
 range of the instrument's detector.
- Add two volumes of methanol to lyse cells and precipitate proteins.
- Acidify the mixture with HCl to a final concentration of approximately 25 mM.
- For total fatty acid analysis, add 0.5 mL of 1N KOH, vortex, and incubate for 1 hour at 60°C to saponify esterified fatty acids.
- Neutralize the reaction by adding 0.5 mL of 1N HCl.



- Extract the fatty acids by adding 1.5 mL of isooctane, vortexing vigorously for 2 minutes, and centrifuging to separate the phases.
- Carefully transfer the upper organic phase (isooctane) to a clean glass tube.
- Repeat the extraction step on the lower aqueous phase and combine the organic extracts.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.

2.1.3 Derivatization to PFB Esters

- To the dried lipid extract, add 25 μ L of 1% PFB bromide in acetonitrile and 25 μ L of 1% DIPEA in acetonitrile.
- Cap the tube and vortex. Allow the reaction to proceed at room temperature for 20 minutes.
- Dry the sample again under a stream of nitrogen.
- Reconstitute the derivatized sample in a known volume of isooctane (e.g., 50 μL) for GC-MS analysis.

2.1.4 GC-MS Analysis

- Inject 1 μ L of the final sample onto a suitable capillary column (e.g., a general-purpose column with low bleed).
- Employ a temperature gradient program that allows for the separation of the fatty acid PFB esters.
- Use negative ion chemical ionization (NCI) for sensitive detection.
- Quantify the endogenous hexadecatetraenoic acid by comparing its peak area to that of the deuterated internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of free fatty acids without derivatization.



2.2.1 Materials and Reagents

- Biological sample (e.g., plasma, serum)
- Hexadecatetraenoic acid-d5 in ethanol (internal standard)
- Acetonitrile (ACN)
- Methanol (MeOH)
- · Water with 0.1% formic acid
- Isopropanol (IPA)

2.2.2 Sample Preparation and Extraction

- Thaw the biological sample (e.g., 100 μL of serum) on ice.
- Add a precise amount of the Hexadecatetraenoic acid-d5 solution.
- Add 400 μL of cold ACN:IPA (1:1, v/v) to precipitate proteins.
- Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a vacuum or a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

2.2.3 LC-MS Analysis

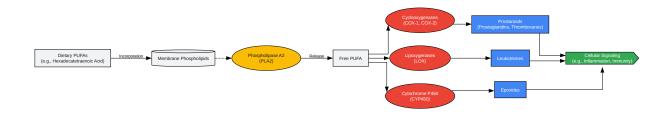
- Inject the reconstituted sample onto a reverse-phase column (e.g., C18).
- Use a gradient elution with a mobile phase system consisting of A) water with 0.1% formic acid and B) ACN/MeOH with 0.1% formic acid.
- Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) or selected ion monitoring (SIM).



- Establish specific transitions for both the endogenous hexadecatetraenoic acid and the d5labeled internal standard.
- Quantify the analyte by calculating the ratio of the peak area of the endogenous compound to the peak area of the internal standard.

Biological Context and Visualization

Hexadecatetraenoic acid is a polyunsaturated fatty acid (PUFA). PUFAs are integral components of cell membranes and precursors to a wide range of signaling molecules that regulate processes such as inflammation and cell signaling.[2][3][4] While the direct signaling pathways of hexadecatetraenoic acid are not extensively characterized, it is understood to participate in the general pathways of PUFA metabolism and signaling.

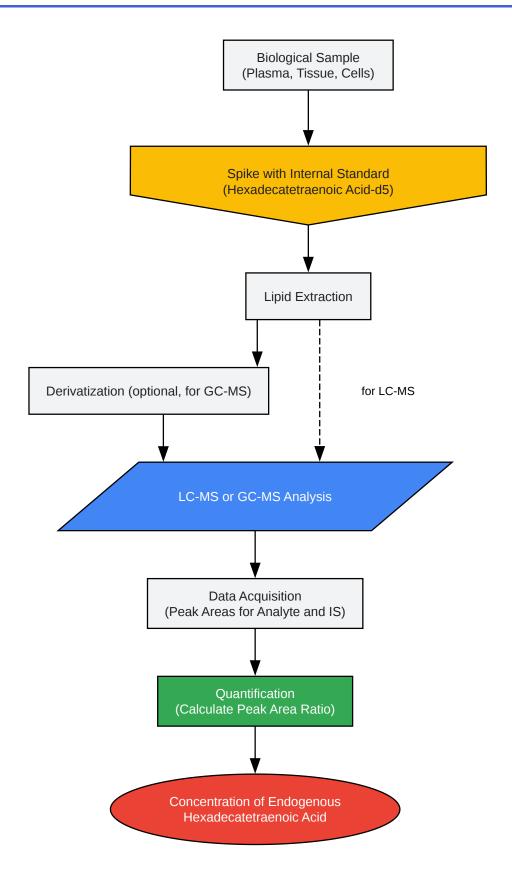


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Caption: General signaling pathway for polyunsaturated fatty acids (PUFAs).

The primary application of **Hexadecatetraenoic acid-d5** is as an internal standard in a quantitative lipidomics workflow. The following diagram illustrates this process.





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Caption: Experimental workflow for fatty acid quantification using an internal standard.



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